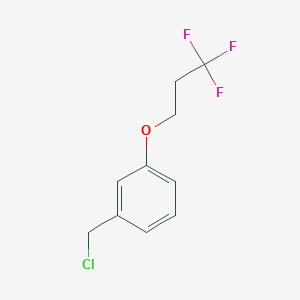
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene, also known as CTB, is a chemical compound that has been widely used in scientific research. This compound is a benzene derivative that has a chloromethyl group and a trifluoropropoxy group attached to it. CTB has been studied for its various applications in the field of neuroscience and has been found to be useful in tracing neural pathways in the brain.
Wirkmechanismus
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene is taken up by neurons and transported in a retrograde direction towards the cell body. The transport of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene occurs through the axonal transport system, which is a specialized mechanism for the transport of proteins and other molecules along the length of the axon. 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene is transported by the dynein motor protein, which moves along the microtubules present in the axon.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene has been found to be non-toxic and does not have any significant physiological effects. It is taken up by neurons and transported along the axon without affecting the normal functioning of the neuron. 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene has been used in various animal models to study neural circuits and has not been found to cause any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene in lab experiments are its ability to trace neural pathways in the brain, its non-toxic nature, and its high sensitivity. 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene has been used in various animal models to study neural circuits and has been found to be a useful tool in neuroscience research. The limitations of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene are its inability to differentiate between different types of neurons and its limited ability to trace long-distance neural pathways.
Zukünftige Richtungen
There are several future directions for the use of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene in scientific research. One direction is the development of new retrograde tracers that can differentiate between different types of neurons and trace long-distance neural pathways. Another direction is the use of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene in combination with other tracers to study the connectivity of neural circuits in more detail. The development of new imaging techniques that can detect 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene in vivo is also an area of future research. Overall, 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene has been a useful tool in neuroscience research and has the potential to contribute to further discoveries in the field.
Synthesemethoden
The synthesis of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene involves the reaction of 1-chloromethyl-3-nitrobenzene with 3,3,3-trifluoropropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions and the product is obtained in good yields after purification.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene has been extensively used in scientific research as a retrograde tracer to study neural pathways in the brain. It is taken up by neurons and transported in a retrograde direction towards the cell body. This property of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene has been utilized to study the connectivity of different brain regions and to map neural circuits.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c11-7-8-2-1-3-9(6-8)15-5-4-10(12,13)14/h1-3,6H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVVVQXKXSNIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2896725.png)

![5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2896728.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)


![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2896734.png)
![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)

![2-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2896738.png)


